molecular formula C15H13BrN2O2 B5758224 4-(acetylamino)-N-(4-bromophenyl)benzamide

4-(acetylamino)-N-(4-bromophenyl)benzamide

Cat. No. B5758224
M. Wt: 333.18 g/mol
InChI Key: LGLJITWPBLARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(4-bromophenyl)benzamide, also known as ABP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-bromophenyl)benzamide involves its binding to the catalytic domain of PARPs, thereby inhibiting their activity. This leads to the accumulation of DNA damage in cancer cells, which in turn sensitizes them to chemotherapy drugs.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(4-bromophenyl)benzamide has been found to exhibit selective inhibition of PARP-1 and PARP-2 enzymes, which are involved in DNA repair and maintenance of genomic stability. This leads to the accumulation of DNA damage in cancer cells, which in turn triggers apoptosis or programmed cell death. 4-(acetylamino)-N-(4-bromophenyl)benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(acetylamino)-N-(4-bromophenyl)benzamide is its high selectivity for PARP-1 and PARP-2 enzymes, which makes it a valuable tool for studying the role of these enzymes in DNA repair and cancer biology. However, one of the limitations of 4-(acetylamino)-N-(4-bromophenyl)benzamide is its relatively low potency, which may require higher concentrations for achieving significant inhibition of PARPs.

Future Directions

There are several potential future directions for research on 4-(acetylamino)-N-(4-bromophenyl)benzamide. One area of interest is the development of more potent analogs of 4-(acetylamino)-N-(4-bromophenyl)benzamide with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of 4-(acetylamino)-N-(4-bromophenyl)benzamide in combination with other chemotherapy drugs for the treatment of cancer. Additionally, the role of PARPs in other biological processes such as neurodegeneration and aging could also be explored using 4-(acetylamino)-N-(4-bromophenyl)benzamide as a tool.
In conclusion, 4-(acetylamino)-N-(4-bromophenyl)benzamide is a promising compound with potential applications in cancer research. Its selective inhibition of PARP enzymes makes it a valuable tool for studying the role of these enzymes in DNA repair and cancer biology. Further research is needed to explore its full therapeutic potential and to develop more potent analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(4-bromophenyl)benzamide involves the reaction of 4-bromobenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(acetylamino)-N-(4-bromophenyl)benzamide.

Scientific Research Applications

4-(acetylamino)-N-(4-bromophenyl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent inhibitory activity against a class of enzymes called PARPs (Poly ADP-ribose polymerases) which play a critical role in DNA repair. Inhibition of PARPs has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

4-acetamido-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLJITWPBLARDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.